2-tert-butyl-5-fluorophenol
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Overview
Description
2-tert-butyl-5-fluorophenol is an organic compound with the molecular formula C10H13FO It is a derivative of phenol, where the hydrogen atom at the second position is replaced by a tert-butyl group and the hydrogen atom at the fifth position is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 2-tert-butylphenol using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 2-tert-butylphenol in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as distillation or crystallization, to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-tert-butyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-tert-butyl-5-fluorophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-fluorophenol involves its interaction with various molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl and fluorine groups can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
2-tert-butylphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-fluorophenol: Lacks the tert-butyl group, affecting its reactivity and applications.
2-tert-butyl-4-fluorophenol: The fluorine atom is at a different position, leading to variations in its chemical behavior.
Properties
CAS No. |
1243363-65-6 |
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Molecular Formula |
C10H13FO |
Molecular Weight |
168.21 g/mol |
IUPAC Name |
2-tert-butyl-5-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 |
InChI Key |
LIXGHTBFMWLFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)F)O |
Purity |
95 |
Origin of Product |
United States |
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